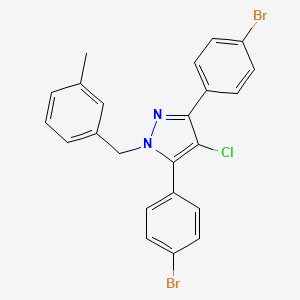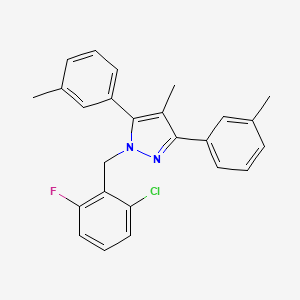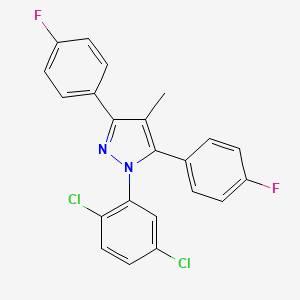
3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity . The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and related heterocycles, such as:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
- Difluoromethylated quinoxalin-2-ones
- N-difluoromethyl amides
Uniqueness
The uniqueness of 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the presence of both difluoromethyl and dimethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H9F2N3 |
|---|---|
Molekulargewicht |
161.15 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-3-4(9)5(6(7)8)10-11(3)2/h6H,9H2,1-2H3 |
InChI-Schlüssel |
WAXGDCSCZIOYJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)

![N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B10910834.png)

![N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10910841.png)

![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10910856.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10910862.png)
![(4Z)-4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910869.png)
![[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]methanone](/img/structure/B10910878.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide](/img/structure/B10910882.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B10910883.png)
